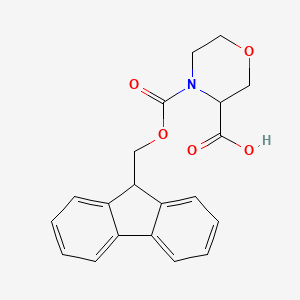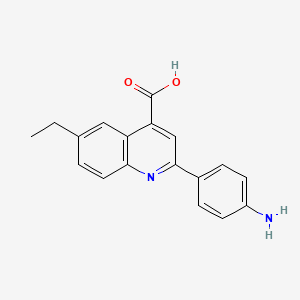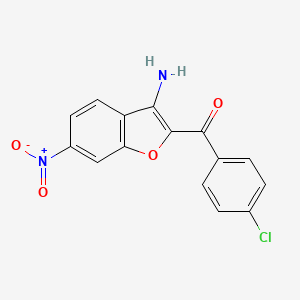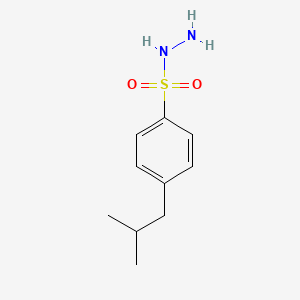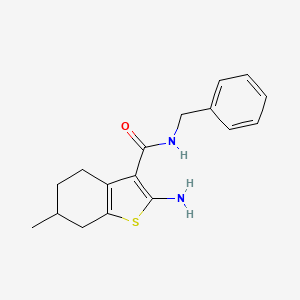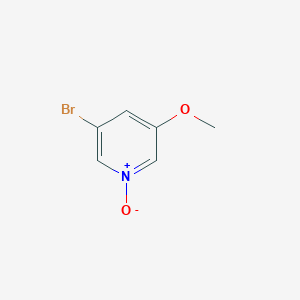
3-Bromo-5-methoxypyridine 1-oxide
Übersicht
Beschreibung
Comprehensive Analysis of “3-Bromo-5-methoxypyridine 1-oxide”
The compound 3-Bromo-5-methoxypyridine 1-oxide is a brominated and methoxylated pyridine derivative. It is a part of the pyridine N-oxides family, which are known for their directive influence during electrophilic substitution reactions. The presence of the N-oxide group in such compounds significantly affects their reactivity and the outcome of chemical reactions .
Synthesis Analysis
The synthesis of related brominated and methoxylated pyridine compounds involves various strategies. For instance, an efficient synthesis of a structurally similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a multi-step process starting from methyl 2,6-dichloropyridine-3-carboxylate. This process included methoxylation, oxidation, nucleophilic substitution with methylamine, and bromination steps, resulting in an overall yield of 67% . Although not the same compound, the methodologies used in this synthesis could provide insights into potential synthetic routes for 3-Bromo-5-methoxypyridine 1-oxide.
Molecular Structure Analysis
The molecular structure of brominated and methoxylated pyridine compounds can be complex. For example, the crystal structure of a related compound, (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile, was determined using X-ray diffraction, revealing the positions of bromo and methoxy groups and the overall configuration of the molecule . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
The N-oxide group in pyridine derivatives has a directive influence on nitration reactions. For 3-bromo-5-methoxypyridine-N-oxide, nitration resulted in the formation of the 6-nitro derivative as the sole product, demonstrating the N-oxide group's directing effect towards electrophilic substitution at the 6-position . This behavior is critical for designing synthetic pathways and predicting reaction outcomes for such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and methoxylated pyridine compounds can be inferred from related studies. For instance, the thermodynamic properties and luminescence behaviors of lanthanide complexes with 2-bromo-5-methoxybenzoic acid were investigated, providing insights into the stability and potential applications of these compounds in materials science . Additionally, the reactivity of bromine atoms in brominated pyridines was explored, leading to the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine, which could suggest similar reactivity patterns for 3-Bromo-5-methoxypyridine 1-oxide .
Wissenschaftliche Forschungsanwendungen
Nitration Reactions
- 3-Bromo-5-methoxypyridine N-oxide has been studied for its unique reactivity in nitration reactions. In one study, it was found that nitration of this compound uniquely yields the 6-nitro derivative as the sole reaction product, contrasting with other related compounds (Hertog, Ammers, & Schukking, 2010). Additionally, its reaction with different nitration agents under various conditions has been explored, illustrating its potential in synthetic organic chemistry (Bissell & Swansiger, 1987).
Ligand in Coordination Chemistry
- This compound has been found useful in coordination chemistry. A study showed that 4-methoxypyridine N-oxide, a related compound, can bridge up to three silver atoms, indicating potential applications in the design of coordination polymers and materials science (Puttreddy & Steel, 2014).
Substrate in Organic Synthesis
- In the realm of organic synthesis, 3-Bromo-5-methoxypyridine 1-oxide serves as a valuable substrate. For instance, its derivative, 3-bromo-2-chloro-4-methoxypyridine, was developed as a practical 2,3-pyridyne precursor, which could react regioselectively with certain furans, showcasing its utility in the synthesis of complex organic molecules (Walters, Carter, & Banerjee, 1992).
Reactions with Other Compounds
- The reactivity of N-oxide derivatives, including 3-Bromo-5-methoxypyridine 1-oxide, with other compounds like ethyl bromoacetate has been examined, offering insights into their chemical behavior and potential applications in more complex reaction networks (Tien, Yeh, & Tien, 1977).
Role in Synthesis of Pyridine Nucleosides
- This compound and its derivatives have been utilized in the synthesis of pyridine nucleosides, which are important in the development of biologically active compounds and pharmaceuticals (Nesnow & Heidelberger, 1973).
Synthesis of Complex Organic Molecules
- Studies have also demonstrated the use of 3-Bromo-5-methoxypyridine 1-oxide in the efficient synthesis
Facilitating Sequential Functionalization
- The compound has been used to facilitate the sequential functionalization of pyrazole 1-oxides, a process that leads to the synthesis of various substituted pyrazoles, which are important in medicinal chemistry (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).
Development of Copper(II) Complexes
- Research has also explored its use in the synthesis and characterization of copper(II) complexes. These complexes have potential applications in mimicking the oxidative properties of enzymes like ascorbate oxidase (Moradi-Shoeili, Amini, Boghaei, & Notash, 2013).
Role in Deoxydative Substitution Reactions
- Additionally, deoxydative substitution reactions of various pyridine 1-oxides, including 3-Bromo-5-methoxypyridine 1-oxide, have been studied. These reactions are significant for understanding the chemical behavior of pyridine N-oxides in organic synthesis (Prachayasittikul, Doss, & Bauer, 1991).
Synthesis of Gold(I) Complexes
- Research has also involved the synthesis of gold(I) complexes using derivatives of 3-Bromo-5-methoxypyridine 1-oxide. These complexes have been evaluated for their biological activity, particularly in cancer research (Gallati et al., 2020).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 3-Bromo-5-methoxypyridine 1-oxide are not mentioned in the available resources, it’s worth noting that pyridine derivatives are of significant interest in various fields, including pharmaceuticals, agrochemicals, and functional materials . Their diverse functional groups make them important structural motifs found in numerous bioactive molecules .
Eigenschaften
IUPAC Name |
3-bromo-5-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-2-5(7)3-8(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOPHTRZCOJGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[N+](=C1)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404299 | |
| Record name | 3-BROMO-5-METHOXYPYRIDINE 1-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxypyridine 1-oxide | |
CAS RN |
78156-39-5 | |
| Record name | 3-BROMO-5-METHOXYPYRIDINE 1-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



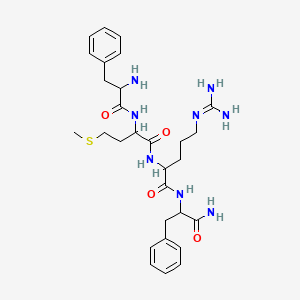
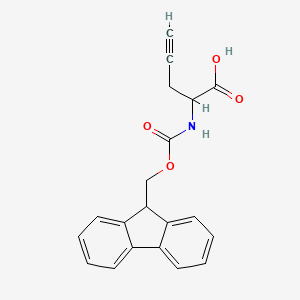
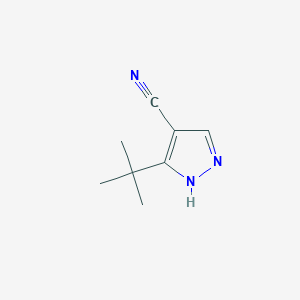
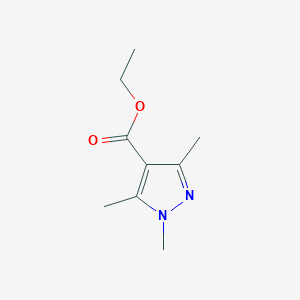
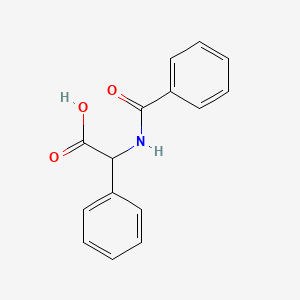
![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)
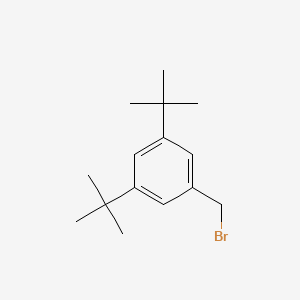
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)
